molecular formula Al2O3 B073728 Alumina CAS No. 1344-28-1

Alumina

Cat. No. B073728
CAS RN: 1344-28-1
M. Wt: 101.961 g/mol
InChI Key: PNEYBMLMFCGWSK-UHFFFAOYSA-N
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Patent
US07743602B2

Procedure details

γ-Alumina support was prepared by utilizing a complexing agent-assisted sol gel method. 500 grams of aluminum isopropoxide (AIP) (98%+, Aldrich Chemical Company, Inc.) was dissolved in 600 ml of 2-methyl-2,4-pentanediol (MPD) (99% Aldrich Chemical Company, Inc) in a beaker. The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer. Once the mixture was mixed homogenously, the beaker was placed in a constant temperature bath at a temperature of about 120° C. and stirred continuously for about an hour. Once all the AIP was dissolved, a clear yellowish green solution was obtained. The AIP reacts with MPD to yield 2-propanol in the form of a vapor at the 120° C. reaction condition and the solution begins to gel. Once the gelation is completed after 4 hours, 400 ml of water was added to terminate the gelation and yield a white precipitate (aluminum hydroxide). The white solid product was redispersed in water and aged at 90° C. overnight under constant stirring.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)[O-:3].[Al+3:5].CC(C)[O-:8].CC(C)[O-:12].CC([OH:17])C.[OH2:18]>CC(O)(CC(O)C)C>[O-2:3].[O-2:8].[O-2:12].[Al+3:5].[Al+3:5].[OH-:17].[Al+3:5].[OH-:18].[OH-:3] |f:0.1.2.3,7.8.9.10.11,12.13.14.15|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the mixture was mixed homogenously
CUSTOM
Type
CUSTOM
Details
the beaker was placed in a constant temperature bath at a temperature of about 120° C.
STIRRING
Type
STIRRING
Details
stirred continuously for about an hour
CUSTOM
Type
CUSTOM
Details
a clear yellowish green solution was obtained
CUSTOM
Type
CUSTOM
Details
at the 120° C. reaction condition
CUSTOM
Type
CUSTOM
Details
to terminate the gelation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07743602B2

Procedure details

γ-Alumina support was prepared by utilizing a complexing agent-assisted sol gel method. 500 grams of aluminum isopropoxide (AIP) (98%+, Aldrich Chemical Company, Inc.) was dissolved in 600 ml of 2-methyl-2,4-pentanediol (MPD) (99% Aldrich Chemical Company, Inc) in a beaker. The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer. Once the mixture was mixed homogenously, the beaker was placed in a constant temperature bath at a temperature of about 120° C. and stirred continuously for about an hour. Once all the AIP was dissolved, a clear yellowish green solution was obtained. The AIP reacts with MPD to yield 2-propanol in the form of a vapor at the 120° C. reaction condition and the solution begins to gel. Once the gelation is completed after 4 hours, 400 ml of water was added to terminate the gelation and yield a white precipitate (aluminum hydroxide). The white solid product was redispersed in water and aged at 90° C. overnight under constant stirring.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)[O-:3].[Al+3:5].CC(C)[O-:8].CC(C)[O-:12].CC([OH:17])C.[OH2:18]>CC(O)(CC(O)C)C>[O-2:3].[O-2:8].[O-2:12].[Al+3:5].[Al+3:5].[OH-:17].[Al+3:5].[OH-:18].[OH-:3] |f:0.1.2.3,7.8.9.10.11,12.13.14.15|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the mixture was mixed homogenously
CUSTOM
Type
CUSTOM
Details
the beaker was placed in a constant temperature bath at a temperature of about 120° C.
STIRRING
Type
STIRRING
Details
stirred continuously for about an hour
CUSTOM
Type
CUSTOM
Details
a clear yellowish green solution was obtained
CUSTOM
Type
CUSTOM
Details
at the 120° C. reaction condition
CUSTOM
Type
CUSTOM
Details
to terminate the gelation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07743602B2

Procedure details

γ-Alumina support was prepared by utilizing a complexing agent-assisted sol gel method. 500 grams of aluminum isopropoxide (AIP) (98%+, Aldrich Chemical Company, Inc.) was dissolved in 600 ml of 2-methyl-2,4-pentanediol (MPD) (99% Aldrich Chemical Company, Inc) in a beaker. The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer. Once the mixture was mixed homogenously, the beaker was placed in a constant temperature bath at a temperature of about 120° C. and stirred continuously for about an hour. Once all the AIP was dissolved, a clear yellowish green solution was obtained. The AIP reacts with MPD to yield 2-propanol in the form of a vapor at the 120° C. reaction condition and the solution begins to gel. Once the gelation is completed after 4 hours, 400 ml of water was added to terminate the gelation and yield a white precipitate (aluminum hydroxide). The white solid product was redispersed in water and aged at 90° C. overnight under constant stirring.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)[O-:3].[Al+3:5].CC(C)[O-:8].CC(C)[O-:12].CC([OH:17])C.[OH2:18]>CC(O)(CC(O)C)C>[O-2:3].[O-2:8].[O-2:12].[Al+3:5].[Al+3:5].[OH-:17].[Al+3:5].[OH-:18].[OH-:3] |f:0.1.2.3,7.8.9.10.11,12.13.14.15|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(CC(C)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously with a mechanical polyethylene stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the mixture was mixed homogenously
CUSTOM
Type
CUSTOM
Details
the beaker was placed in a constant temperature bath at a temperature of about 120° C.
STIRRING
Type
STIRRING
Details
stirred continuously for about an hour
CUSTOM
Type
CUSTOM
Details
a clear yellowish green solution was obtained
CUSTOM
Type
CUSTOM
Details
at the 120° C. reaction condition
CUSTOM
Type
CUSTOM
Details
to terminate the gelation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.